molecular formula C22H16O3 B12009709 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione

2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione

Cat. No.: B12009709
M. Wt: 328.4 g/mol
InChI Key: WGLPOUUCUHQXBG-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C22H16O3 This compound is characterized by its indene-dione core structure, which is substituted with a benzyloxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(benzyloxy)benzaldehyde and indene-1,3-dione.

    Condensation Reaction: The key step involves a condensation reaction between 3-(benzyloxy)benzaldehyde and indene-1,3-dione in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol or hydrocarbon derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance its binding affinity to certain molecular targets, while the indene-dione core can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione
  • 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione
  • 2-(3-Bromophenyl)-1H-indene-1,3(2H)-dione

Uniqueness

2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C22H16O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13,20H,14H2

InChI Key

WGLPOUUCUHQXBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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